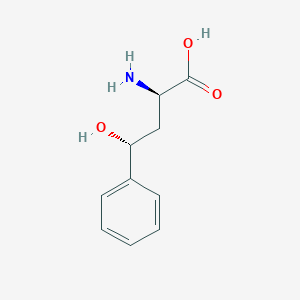
(2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid is a chiral amino acid derivative with significant importance in various scientific fields This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method includes the use of diethyl oxalate as a starting material, followed by a series of reactions involving chiral auxiliaries or catalysts to achieve the desired stereoisomer .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis or the use of biocatalysts. These methods can offer higher yields and better stereoselectivity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the modulation of neurotransmitter systems.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses .
Mechanism of Action
The mechanism of action of (2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an agonist for group II metabotropic glutamate receptors, influencing neurotransmitter release and synaptic plasticity. This interaction can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid: Another chiral amino acid derivative with similar structural features.
L-Cysteine: A natural amino acid that shares some chemical reactivity with (2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid.
Thiazolidine-4-carboxylic acids: Compounds with similar applications in medicinal chemistry and organic synthesis.
Uniqueness: What sets this compound apart is its specific stereochemistry and the resulting biological activity. Its ability to selectively interact with certain molecular targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2R,4R)-2-amino-4-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9-/m1/s1 |
InChI Key |
WQLIGWIJZBHBFM-RKDXNWHRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C[C@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















